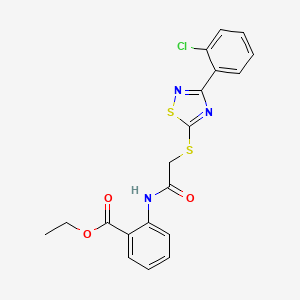

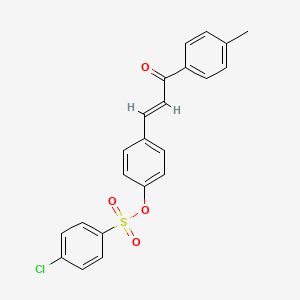

Ethyl 2-(2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest, Ethyl 2-(2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate, is a chemical entity that appears to be related to a class of compounds with potential antimicrobial properties. The related compounds synthesized and characterized in the provided papers include derivatives of thiadiazole, thiazole, and benzoate, which are often explored for their biological activities, including antibacterial and antifungal properties .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting with various precursors. For instance, ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate is synthesized and further reacted with hydrazine hydrate to yield a series of compounds with potential antimicrobial activities . Similarly, the synthesis of ethyl 2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate involves cyclization of thioamide with 2-chloroacetoacetate . These methods demonstrate the complexity and creativity in synthesizing such compounds, which could be analogous to the synthesis of the compound .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using various spectroscopic techniques such as IR, NMR, and mass spectroscopy . X-ray diffraction methods are also employed to determine the crystal structure of certain derivatives, providing detailed insights into the molecular geometry and confirming the identity of the synthesized compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are diverse and include cyclization, dithiocarboxylation, and reactions with different reagents such as hydrazine hydrate, aryl isothiocyanates, and ammonium thiocyanate . These reactions lead to the formation of various functional groups and structural motifs characteristic of the compounds being studied, which are likely to influence their biological activity and physical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The photochromic properties of some derivatives, such as the 1,2-Bis(benzo[b]thiophen-3-yl)ethene derivatives, are highlighted by their reversible photocyclization and stability at elevated temperatures . The solvate structures, as in the case of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate butanol solvate, are characterized to understand their solubility and interaction with solvents . These properties are critical for the potential application of these compounds in biological systems.

Scientific Research Applications

Antibacterial and Antifungal Agents

Compounds related to Ethyl 2-(2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate have been synthesized and assessed for their potential as antimicrobial agents. For instance, a study focused on the synthesis and characterization of new quinazolines, which showed promising antibacterial and antifungal activities against a range of pathogens including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and various fungal strains such as C. albicans and A. niger (Desai, Shihora, & Moradia, 2007).

Insecticidal Properties

Research has also been conducted on the insecticidal assessment of heterocycles incorporating a thiadiazole moiety, which includes compounds similar to the one . These studies have identified potential applications against agricultural pests, such as the cotton leafworm, indicating their relevance in the development of new, more effective insecticides (Fadda et al., 2017).

Electrochemical and Electrochromic Properties

Compounds with structural similarities have been investigated for their electrochemical and electrochromic properties. Studies have shown that introducing different acceptor groups into the molecular structure affects these properties, which could be leveraged in the development of advanced materials for electronic and optoelectronic applications (Hu et al., 2013).

Anticancer Activity

Some analogues of this compound have been explored for their anti-tumor and proapoptotic effects, particularly in the context of Ehrlich ascites tumor cells. These compounds have been shown to inhibit the proliferation of tumor cells and induce apoptosis, mediated through the activation of caspase-3, suggesting potential clinical applications as anticancer agents (Prabhakar et al., 2006).

Synthesis and Characterization for Biological Applications

The versatility in the synthesis of derivatives related to this compound has been extensively studied, with a focus on their potential biological activities. These studies contribute to a deeper understanding of the compound's chemical properties and pave the way for the development of novel therapeutic agents with improved efficacy and safety profiles (Yu et al., 2014).

Future Directions

properties

IUPAC Name |

ethyl 2-[[2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O3S2/c1-2-26-18(25)13-8-4-6-10-15(13)21-16(24)11-27-19-22-17(23-28-19)12-7-3-5-9-14(12)20/h3-10H,2,11H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGBNJSMIFVERED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(E)-(1,3-Dimethyl-4-oxo-6,7-dihydroindazol-5-ylidene)methyl]benzenesulfonyl fluoride](/img/structure/B2552547.png)

![N-(2,5-dimethylphenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)butanamide](/img/structure/B2552548.png)

![N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2552551.png)

![ethyl 5,5-dimethyl-2-(2-oxo-1-oxaspiro[4.5]decane-4-carboxamido)-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B2552555.png)

![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B2552560.png)